molecular formula C19H21Cl2NS B13755543 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride CAS No. 62675-00-7

2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride

Cat. No.: B13755543
CAS No.: 62675-00-7
M. Wt: 366.3 g/mol
InChI Key: STNHOXQJEGBBOJ-UHFFFAOYSA-N
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Description

2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is a chemical compound known for its significant pharmacological properties It is a member of the dibenzo(b,f)thiepin class of compounds, which are characterized by their tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorodiphenyl sulfide with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product, which is then cyclized using a suitable cyclizing agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is associated with its neuroleptic effects . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylaminopropyl group, which imparts distinct pharmacological properties. Its ability to inhibit viral replication and its potential use in treating psychiatric disorders set it apart from other similar compounds.

Properties

CAS No.

62675-00-7

Molecular Formula

C19H21Cl2NS

Molecular Weight

366.3 g/mol

IUPAC Name

3-(3-chlorobenzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C19H20ClNS.ClH/c1-21(2)11-5-6-14-12-15-13-16(20)9-10-18(15)22-19-8-4-3-7-17(14)19;/h3-4,7-10,12-13H,5-6,11H2,1-2H3;1H

InChI Key

STNHOXQJEGBBOJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-]

Origin of Product

United States

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